molecular formula C20H26N2O4S2 B2739486 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448059-33-3

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2739486
CAS No.: 1448059-33-3
M. Wt: 422.56
InChI Key: WGCRRTVECYMLPJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a piperidine ring and a thiophene ring, both of which are common structures in organic chemistry .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound's framework allows for the creation of diverse heterocyclic structures, such as morpholines, piperazines, azepines, and oxazepines, through reactions with α-phenylvinylsulfonium salts, showcasing regio- and diastereoselectivity in the process. These synthetic methodologies have implications for pharmaceutical chemistry and materials science, providing a pathway to novel structures with potential biological activities (Matlock et al., 2015).

Receptor Ligand Development

Research indicates the potential of N-alkylated arylsulfonamide derivatives of this compound in designing selective ligands for the 5-HT7 receptor, with implications for the development of treatments for central nervous system (CNS) disorders. These findings suggest a polypharmacological approach to treating complex diseases, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Canale et al., 2016).

Antimicrobial and Anticancer Activity

Sulfonamide derivatives related to this compound demonstrate significant antimicrobial activity against pathogens affecting Lycopersicon esculentum, offering a new avenue for agrochemical development. The structure-activity relationship studies reveal the influence of substitutions on antibacterial effectiveness, suggesting the utility of these compounds in addressing plant diseases (Vinaya et al., 2009). Moreover, novel thiophenes containing similar sulfone, diazepin, piperidine, and sulfonamide moieties have been evaluated for their anticancer activity, indicating the potential for developing new therapeutic agents (Alsaid et al., 2013).

Enzyme Inhibition

The compound and its derivatives have been studied for their ability to inhibit various enzymes, including carbonic anhydrases, which are relevant to the treatment of diseases such as glaucoma, epilepsy, and cancer. Sulfonamides incorporating specific moieties have shown low nanomolar inhibitory activity against human carbonic anhydrase isozymes, indicating their potential as pharmacological tools or therapeutic agents (Alafeefy et al., 2015).

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c23-28(24,18-2-3-19-20(12-18)26-10-1-9-25-19)21-13-16-4-7-22(8-5-16)14-17-6-11-27-15-17/h2-3,6,11-12,15-16,21H,1,4-5,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRRTVECYMLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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